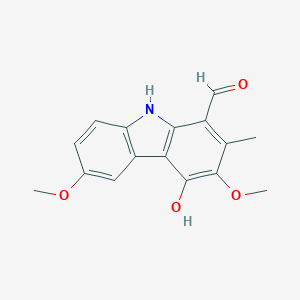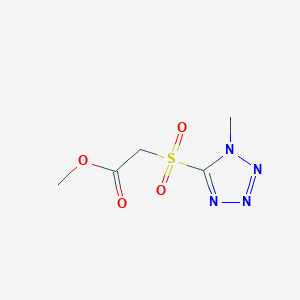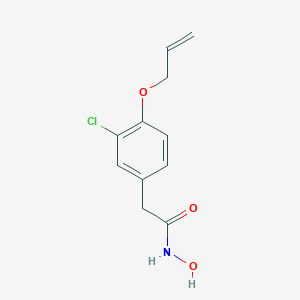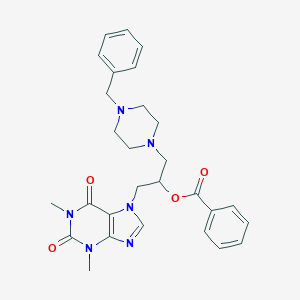
Theophylline, 7-(2-benzoyloxy-3-(4-benzyl-1-piperazinyl)propyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Theophylline, 7-(2-benzoyloxy-3-(4-benzyl-1-piperazinyl)propyl)-, is a synthetic compound that has been widely used in scientific research due to its unique biochemical and physiological properties.
Applications De Recherche Scientifique
Theophylline, 7-(2-benzoyloxy-3-(4-benzyl-1-piperazinyl)propyl)-, has been used in a variety of scientific research applications. One common use is as a tool for studying the role of adenosine receptors in the central nervous system. Theophylline has been shown to antagonize adenosine receptors, leading to increased levels of neurotransmitters such as dopamine and norepinephrine.
Mécanisme D'action
Theophylline, 7-(2-benzoyloxy-3-(4-benzyl-1-piperazinyl)propyl)-, works by blocking the binding of adenosine to its receptors in the brain. Adenosine is a neurotransmitter that plays a role in regulating sleep, arousal, and other physiological processes. By blocking adenosine receptors, theophylline can increase levels of other neurotransmitters, leading to a variety of physiological effects.
Effets Biochimiques Et Physiologiques
Theophylline, 7-(2-benzoyloxy-3-(4-benzyl-1-piperazinyl)propyl)-, has a number of biochemical and physiological effects. It has been shown to increase levels of dopamine and norepinephrine in the brain, leading to increased alertness and arousal. It also has bronchodilator effects, making it useful in the treatment of asthma and other respiratory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
Theophylline, 7-(2-benzoyloxy-3-(4-benzyl-1-piperazinyl)propyl)-, has a number of advantages and limitations for lab experiments. One advantage is that it can be used to study the role of adenosine receptors in the central nervous system. It is also relatively easy to synthesize and purify, making it a convenient tool for researchers. However, it has limitations in terms of its specificity, as it can also interact with other neurotransmitter systems in the brain.
Orientations Futures
There are a number of future directions for research on theophylline, 7-(2-benzoyloxy-3-(4-benzyl-1-piperazinyl)propyl)-. One area of interest is in developing more specific adenosine receptor antagonists that can be used to study the role of these receptors in more detail. Another area of interest is in exploring the potential therapeutic uses of theophylline in conditions such as depression and attention deficit hyperactivity disorder. Finally, there is interest in developing new synthetic methods for theophylline and related compounds that may have novel biochemical and physiological effects.
Conclusion:
In conclusion, theophylline, 7-(2-benzoyloxy-3-(4-benzyl-1-piperazinyl)propyl)-, is a synthetic compound that has been widely used in scientific research due to its unique biochemical and physiological properties. It has a number of advantages and limitations for lab experiments, and there are many future directions for research on this compound. By continuing to study theophylline and related compounds, researchers may be able to gain new insights into the functioning of the central nervous system and develop new treatments for a variety of conditions.
Méthodes De Synthèse
Theophylline, 7-(2-benzoyloxy-3-(4-benzyl-1-piperazinyl)propyl)-, can be synthesized using a variety of methods. One common method involves the reaction of 2-benzyloxy-3-chloropropanoic acid with benzylpiperazine in the presence of a base, followed by the addition of benzoyl chloride. The resulting product is then purified through column chromatography to obtain the final compound.
Propriétés
Numéro CAS |
19977-09-4 |
|---|---|
Nom du produit |
Theophylline, 7-(2-benzoyloxy-3-(4-benzyl-1-piperazinyl)propyl)- |
Formule moléculaire |
C28H32N6O4 |
Poids moléculaire |
516.6 g/mol |
Nom IUPAC |
[1-(4-benzylpiperazin-1-yl)-3-(1,3-dimethyl-2,6-dioxopurin-7-yl)propan-2-yl] benzoate |
InChI |
InChI=1S/C28H32N6O4/c1-30-25-24(26(35)31(2)28(30)37)34(20-29-25)19-23(38-27(36)22-11-7-4-8-12-22)18-33-15-13-32(14-16-33)17-21-9-5-3-6-10-21/h3-12,20,23H,13-19H2,1-2H3 |
Clé InChI |
NQHSINYNYSHERB-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN3CCN(CC3)CC4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
SMILES canonique |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN3CCN(CC3)CC4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



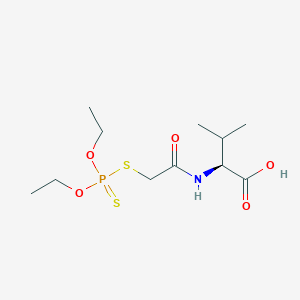
![[1,3]Thiazolo[3,2-a]pyridin-4-ium-3-amine;chloride](/img/structure/B10112.png)
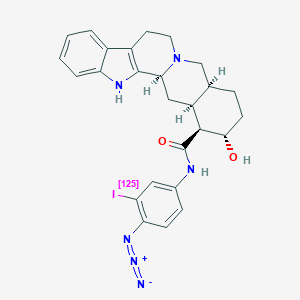
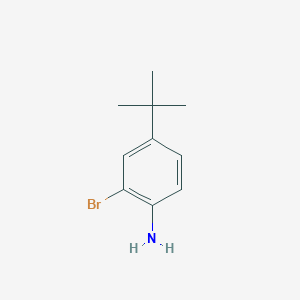
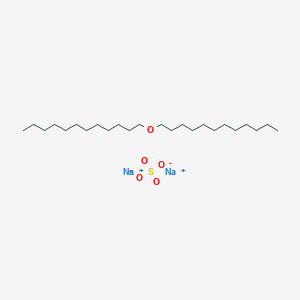

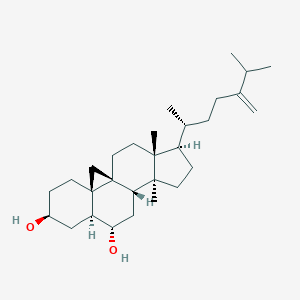
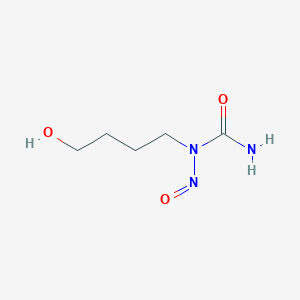
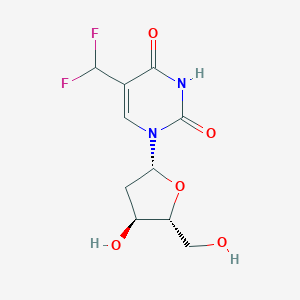
![(2S)-5-amino-2-[[(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13,16-dibenzyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoic acid](/img/structure/B10123.png)
